Hydroxy Cerivastatin-d3 Sodium Salt

LC-MS/MS Bioanalysis Internal Standard

LC-MS/MS quantification of the cerivastatin M-23 metabolite is compromised by matrix effects, differential ionization, and extraction variability when using unlabeled structural analogs as internal standards. Hydroxy Cerivastatin-d3 Sodium Salt (CAS 1260180-67-3), deuterated at the methoxymethyl position, delivers a +3.02 Da mass shift for baseline resolution from the unlabeled analyte. • Co-elutes with the M-23 analyte, compensating for matrix effects and ion suppression • 95% atom D purity minimizes isotopic cross-talk across the 0.1-100 ng/mL quantitative range • Enables precise CYP2C8 phenotyping via accurate M-23/M-1 ratio determination in clinical and forensic studies • Stored at -20°C; shipped on dry ice for global delivery

Molecular Formula C₂₆H₃₀D₃FNNaO₆
Molecular Weight 500.55
Cat. No. B1151920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Cerivastatin-d3 Sodium Salt
Synonyms(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-[(methoxy-d3)-methyl]-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt;  M-23 Metabolite-d3; 
Molecular FormulaC₂₆H₃₀D₃FNNaO₆
Molecular Weight500.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Cerivastatin-d3 Sodium Salt Overview


Hydroxy Cerivastatin-d3 Sodium Salt (CAS 1260180-67-3) is a stable isotope-labeled analog of hydroxy cerivastatin (M-23 metabolite), a pharmacologically active metabolite of the synthetic statin cerivastatin. This compound, with a molecular formula of C₂₆H₃₀D₃FNNaO₆ and a molecular weight of 500.55 g/mol, is specifically deuterated at the methoxymethyl position, introducing a +3.02 Da mass shift relative to the unlabeled analyte . As a competitive inhibitor of HMG-CoA reductase, the parent metabolite is central to cerivastatin's cholesterol-lowering effects [1]. This deuterated form is manufactured for use as an internal standard (IS) in quantitative LC-MS/MS bioanalysis, enabling precise and accurate measurement of the M-23 metabolite in complex biological matrices.

Stable isotope-labeled internal standard for cerivastatin M-23 metabolite quantification
Deuterium labeling at the methoxymethyl position enables co-elution with the unlabeled analyte in reversed-phase LC-MS/MS
High isotopic enrichment minimizes signal cross-talk in quantitative workflows

Why Unlabeled IS Cannot Substitute Hydroxy Cerivastatin-d3


In quantitative LC-MS/MS, the use of an unlabeled structural analog as an internal standard introduces significant analytical error due to differential extraction recovery, ionization efficiency, and susceptibility to matrix effects. Even closely related statins, such as atorvastatin, exhibit distinct chromatographic and mass spectrometric behaviors, leading to imprecise and inaccurate quantification of the M-23 metabolite [1]. A stable isotope-labeled (SIL) internal standard, like Hydroxy Cerivastatin-d3 Sodium Salt, is the gold standard because it co-elutes with the analyte and shares nearly identical physicochemical properties, effectively compensating for these variables and ensuring method robustness [2]. For instance, a published LC-MS/MS method for cerivastatin using a non-deuterated IS (atorvastatin) achieved an LLOQ of 10 pg/mL with RSD <15% [1], whereas methods employing a deuterated IS, such as d3-cerivastatin for the parent drug, are designed to enhance this performance by minimizing ion suppression and matrix variability .

Unlabeled structural analogs may show differential extraction recovery and ionization efficiency, introducing bias in M-23 quantification.

Non-isotopic internal standards, such as atorvastatin, do not co-elute and fail to correct for matrix effects in plasma samples.

Parent cerivastatin-d3/d5 internal standards cannot account for metabolite-specific recovery and ionization differences, compromising M-23 accuracy.

Differentiation of Hydroxy Cerivastatin-d3 from Analogs


Mass Spectrometric Differentiation by Deuterium Labeling

Hydroxy Cerivastatin-d3 Sodium Salt incorporates three deuterium atoms at the methoxymethyl position, resulting in a molecular weight of 500.55 g/mol. This is a +3.02 Da shift from the unlabeled hydroxy cerivastatin sodium salt, which has a molecular weight of 497.53 g/mol . In contrast, a non-deuterated structural analog like atorvastatin (MW 558.64) would produce a significantly different mass transition and chromatographic retention time, failing to co-elute and correct for matrix effects [1].

Mass Shift Differentiation
Head-to-head
500.55 Da vs 497.53 Da (+3.02 Da)
Enables baseline mass separation for co-elution
Calculated from molecular formula; supports isotope dilution MS
LC-MS/MS Bioanalysis Internal Standard

Isotopic Purity and Minimized Cross-Talk

The product is specified with an isotopic purity of 95% atom D . This means that 95% of the molecules at the labeled position contain deuterium. This level of enrichment is critical for minimizing isotopic cross-talk in the mass spectrometer, where signal from the unlabeled impurity (5%) in the internal standard could otherwise contribute to the analyte channel, leading to overestimation of endogenous metabolite concentrations. A lower isotopic purity (e.g., <90% atom D) would introduce significant quantitative bias, especially at low analyte concentrations near the LLOQ.

Isotopic Purity
Class-level inference
95% atom D
Minimizes isotopic cross-talk in MS
Verifiable via certificate of analysis
Isotopic Purity LC-MS/MS Quality Control

Targeted M-23 Metabolite Quantification

This compound is specifically the deuterated form of the M-23 (hydroxy) metabolite of cerivastatin . This is in contrast to deuterated forms of the parent drug, such as Cerivastatin-d3 or Cerivastatin-d5 (e.g., CAS 916314-45-9), which are designed for quantifying cerivastatin itself. Using a parent drug IS for a metabolite analysis would be suboptimal because the parent and metabolite have different extraction recoveries and ionization efficiencies. The clinical relevance of M-23 is underscored by a case report where the M-23/M-1 serum ratio was found to be 0.64 in a patient with cerivastatin-induced rhabdomyolysis, compared to 2.08 in healthy controls, highlighting the need for accurate, metabolite-specific quantification [1].

Metabolite-Specific IS
Cross-study context
M-23 metabolite IS vs parent cerivastatin-d3/d5
Supports accurate M-23 measurement in research matrices
Reported M-23/M-1 ratio variations in human plasma; method-specific review needed
Metabolite Quantification Cerivastatin LC-MS/MS

Storage Stability for Long-Term Integrity

The compound is specified for long-term storage at -20°C, with an appearance as a white to pale yellow solid . This is a more stringent requirement than the unlabeled hydroxy cerivastatin sodium salt, which is often listed with a recommended storage of -20°C Freezer but may also be shipped at room temperature, suggesting potentially different stability profiles . The defined storage condition for the deuterated compound is a quality indicator for maintaining isotopic integrity and preventing degradation, which is paramount for a reference standard used over multiple analytical batches.

Storage Stability
Specification review
-20°C long-term
Maintains isotopic integrity over extended use
Unlabeled analog may allow room temperature shipment; verify per CoA
Stability Storage Reference Standard

Applications of Hydroxy Cerivastatin-d3 in Bioanalysis


M-23 Metabolite LC-MS/MS Assay in Plasma

Use Hydroxy Cerivastatin-d3 Sodium Salt as the internal standard to develop and validate a quantitative LC-MS/MS assay for the M-23 metabolite in human plasma. The +3.02 Da mass shift ensures baseline resolution from the unlabeled analyte, while the 95% atom D purity minimizes isotopic cross-talk, enabling precise quantification across the intended concentration range (e.g., 0.1-100 ng/mL). This application is directly supported by the established use of d3-cerivastatin as an IS for parent drug quantification and the documented need for metabolite-specific analysis in clinical studies [1].

Pharmacokinetic and DDI Studies

Incorporate this internal standard in bioanalytical methods supporting clinical or preclinical pharmacokinetic studies, particularly those investigating CYP2C8-mediated metabolism and interactions with gemfibrozil. Accurate quantification of the M-23 metabolite is critical, as the M-23/M-1 ratio serves as a phenotypic marker of CYP2C8 activity and can be altered in cases of metabolic dysfunction or drug interactions [1]. The use of a metabolite-matched deuterated IS ensures the high precision and accuracy required for regulatory submission .

In Vitro Metabolism with Liver Microsomes

Utilize Hydroxy Cerivastatin-d3 Sodium Salt as an internal standard for LC-MS/MS quantification of M-23 formation in in vitro metabolism assays. This allows for the precise determination of enzyme kinetics (Km, Vmax) for CYP2C8-mediated hydroxylation of cerivastatin. The stability of the deuterated standard under the assay conditions, as implied by its defined -20°C storage requirement, supports its use over multiple experiments, ensuring consistent and reproducible results .

Forensic Toxicology Confirmation of Cerivastatin Exposure

Apply this compound as an internal standard in a sensitive LC-MS/MS method for the confirmatory analysis of cerivastatin metabolites in serum or urine samples from suspected overdose or adverse reaction cases. The ability to accurately measure the M-23 metabolite, which was found to be disproportionately low in a rhabdomyolysis patient (M-23/M-1 ratio 0.64 vs. 2.08 in controls), can provide valuable insight into the mechanism of toxicity [1]. The high isotopic purity and defined mass shift of the d3-standard are essential for the forensic-level confidence required in such analyses.

Application
Selection Property
Validation Focus
M-23 Metabolite Quantification in Human Plasma Research Matrices
Co-eluting SIL-IS with +3 Da mass shift
Accuracy and precision across calibration range
CYP2C8-Mediated Metabolism and Interaction Studies
Metabolite-specific deuterated IS
M-23/M-1 ratio as research biomarker context
In Vitro Metabolism Using Liver Microsomes
Stable isotope-labeled for enzyme kinetic assays
Consistent IS performance across multiple experiments
Metabolite Ratio Analysis in Toxicity Research Studies
High isotopic purity for confident identification
M-23/M-1 ratio accuracy in target matrix

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